molecular formula C11H8BrN3S B11065667 2-Amino-4-(5-bromothiophen-2-yl)-6-methylpyridine-3-carbonitrile

2-Amino-4-(5-bromothiophen-2-yl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11065667
M. Wt: 294.17 g/mol
InChI Key: AJNAUBHXUZIGKP-UHFFFAOYSA-N
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Description

2-Amino-4-(5-bromothiophen-2-yl)-6-methylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group, a bromothiophene moiety, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(5-bromothiophen-2-yl)-6-methylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-4-methylpyridine-3-carbonitrile with 5-bromothiophene-2-carbaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(5-bromothiophen-2-yl)-6-methylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the bromine atom.

Scientific Research Applications

2-Amino-4-(5-bromothiophen-2-yl)-6-methylpyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-bromothiophen-2-yl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile
  • 2-Amino-4-(5-bromothiophen-2-yl)acetonitrile
  • 4-(4-Bromophenyl)-thiazol-2-amine

Uniqueness

2-Amino-4-(5-bromothiophen-2-yl)-6-methylpyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.

Properties

Molecular Formula

C11H8BrN3S

Molecular Weight

294.17 g/mol

IUPAC Name

2-amino-4-(5-bromothiophen-2-yl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C11H8BrN3S/c1-6-4-7(8(5-13)11(14)15-6)9-2-3-10(12)16-9/h2-4H,1H3,(H2,14,15)

InChI Key

AJNAUBHXUZIGKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(S2)Br

Origin of Product

United States

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